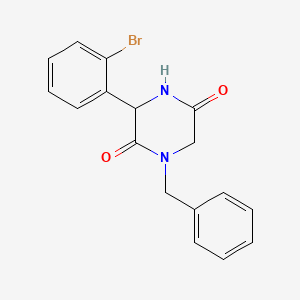

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione is a chemical compound with significant interest in various scientific fields. It is characterized by a piperazine ring substituted with a benzyl group and a bromophenyl group, making it a versatile molecule for research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been widely used due to its efficiency and high yield . Another common approach is the Ugi reaction, which allows for the formation of the piperazine ring through a multicomponent reaction involving isocyanides, aldehydes, and amines .

Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques, which provide a scalable and cost-effective method for large-scale production. Photocatalytic synthesis has also been explored as an environmentally friendly alternative .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom on the 2-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Amination : Reaction with primary/secondary amines in the presence of CuI/L-proline catalysts at 80–100°C produces arylaminated derivatives .

-

Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids generates biaryl derivatives .

Key Conditions for Substitution

| Reaction Type | Reagents/Catalysts | Solvent | Yield (%) |

|---|---|---|---|

| Amination | CuI, L-proline, K₃PO₄ | DMSO | 60–75 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 70–85 |

Cycloaddition and Ring-Opening Reactions

The diketopiperazine core participates in cycloadditions and ring-opening processes:

-

Diels-Alder Reaction : Reacts with dienes (e.g., 1,3-butadiene) at 120°C to form tetracyclic adducts .

-

Acid-Catalyzed Hydrolysis : Treatment with HCl (6M) at reflux opens the diketopiperazine ring, yielding linear dipeptide derivatives .

Experimental Data

| Reaction | Conditions | Product |

|---|---|---|

| Diels-Alder | Toluene, 120°C, 12 hrs | Tetracylic quinazolinone |

| Hydrolysis | 6M HCl, reflux, 6 hrs | N-Benzyl-2-bromophenylamide |

Photochemical Reactions

The bromophenyl group enables photoinduced radical reactions:

-

Alkene Addition : Under UV light (254 nm), the compound reacts with 1-alkenes in acetonitrile to form 1:1 or 1:2 adducts via radical intermediates .

-

Epoxide Scavenging : Addition of 1,2-epoxybutane enhances yields by trapping HBr byproducts .

Photoreaction Example

text1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione + 3,4-Dihydro-2H-pyran → 1:1-Adduct (35%) + 1:2-Adduct (22%)

Reductive Functionalization

The diketopiperazine ring undergoes selective reduction:

-

NaBH₄ Reduction : Reduces the 2,5-dione to a piperazine diol at 0°C in THF (yield: 68%) .

-

Catalytic Hydrogenation : H₂/Pd-C in MeOH removes the benzyl group, yielding 3-(2-bromophenyl)piperazine-2,5-dione .

Comparative Reactivity

The compound’s reactivity differs from analogues due to its substitution pattern:

| Compound | Key Reactivity Difference |

|---|---|

| 1-(4-Bromophenyl)piperazine-2,5-dione | Faster NAS due to para-bromine’s electronic effects |

| 3-Benzylpiperazine-2,5-dione | Lacks bromine, limiting cross-coupling reactions |

Aplicaciones Científicas De Investigación

Common Reagents and Conditions

| Reaction Type | Reagent | Condition |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Bromine | Presence of iron(III) bromide |

Scientific Research Applications

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione has been utilized in various research contexts:

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules, including various substituted piperazines and piperazinones that are valuable intermediates in pharmaceutical chemistry.

Biology

- Enzyme Inhibition Studies : The compound is employed in studies related to enzyme inhibition and receptor binding, showcasing its potential in understanding biochemical pathways.

Medicine

- Therapeutic Agent Development : It acts as a precursor for developing new therapeutic agents aimed at treating neurological disorders. Its interaction with specific molecular targets modulates enzyme activity, which is crucial for drug design.

The compound exhibits significant biological activities attributed to its structural components:

- Mechanism of Action : The piperazine ring facilitates binding to biological targets such as enzymes and receptors. The bromophenyl group enhances binding affinity and specificity.

Case Studies

- Neurological Disorders : Research indicates its potential role in developing treatments for conditions like depression and anxiety through modulation of neurotransmitter systems.

- Anticancer Activity : Analogues of this compound have shown promise in inhibiting cyclin-dependent kinases (Cdks), which are vital targets in cancer therapy.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring facilitates binding to these targets, modulating their activity and leading to various biological effects. The compound’s bromophenyl group enhances its binding affinity and specificity .

Comparación Con Compuestos Similares

- 1-(3-Bromobenzyl)pyrrolidine-2,5-dione

- 1-(4-Bromophenyl)piperazine

- 1-Benzyl-4-(2-bromophenyl)piperazine

Uniqueness: 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a bromophenyl group on the piperazine ring enhances its versatility and effectiveness in various applications .

Actividad Biológica

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione is a compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrN2O2 with a molecular weight of approximately 336.21 g/mol. The structure features a piperazine ring with a benzyl group and a bromophenyl substituent, which significantly influences its biological properties due to the presence of the bromine atom.

Biological Activities

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of piperazine derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in drug development against infections.

- CNS Activity : Due to the structural characteristics of piperazine derivatives, this compound may also interact with central nervous system receptors, suggesting potential applications in treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Modulation : The piperazine ring can engage with neurotransmitter receptors, possibly influencing pathways related to mood and cognition.

- Enzyme Inhibition : The dione functionality may facilitate interactions with various enzymes, potentially inhibiting key metabolic pathways in cancer cells or bacteria.

Case Study 1: Anticancer Activity

A study conducted by Khan et al. (2024) evaluated the anticancer properties of several piperazine derivatives, including this compound. The results demonstrated that this compound inhibited cell growth in human cancer cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in MDPI (2024), this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, suggesting effective antimicrobial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a bromobenzyl group; dione structure | Anticancer, antimicrobial |

| 3-(4-Bromobenzyl)-piperazin-2-one | Substituted with bromobenzyl | Varies in biological activity |

| 1-(3-Bromophenyl)-3,3,5,5-tetramethylpiperazin-2-one | Highly substituted piperazine | Enhanced CNS activity |

Propiedades

IUPAC Name |

1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c18-14-9-5-4-8-13(14)16-17(22)20(11-15(21)19-16)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIQECPFAOEMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.